molecular formula C11H6BrClN2O B11835991 [(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-16-8

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B11835991
CAS No.: 88757-16-8
M. Wt: 297.53 g/mol
InChI Key: WQFUHCILBBOKOK-UHFFFAOYSA-N
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Description

2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H6BrClN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-chloroquinolin-8-ol with chloroacetonitrile. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under suitable conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting infectious diseases and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities or receptor interactions.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The quinoline moiety is known to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their function.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-chloroquinolin-8-ol: A precursor in the synthesis of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile.

    Chloroacetonitrile: Another precursor used in the synthesis.

    Other Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and its halogenated derivatives.

Uniqueness

2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. The acetonitrile group also adds to its versatility in chemical synthesis, allowing for further functionalization and derivatization.

This detailed article provides a comprehensive overview of 2-((7-Bromo-5-chloroquinolin-8-yl)oxy)acetonitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of bromine and chlorine substituents, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H8BrClN2O. The compound's structural features include:

  • Quinoline Core : A bicyclic aromatic structure that contributes to its biological activity.
  • Halogen Substituents : The bromine and chlorine atoms enhance the compound's reactivity and binding affinity to various biological targets.
  • Acetonitrile Group : This functional group may influence solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, potentially leading to cytotoxic effects. For instance, it has been shown to interact with acetylcholinesterase (AChE), which is significant in neuropharmacology .
  • Binding Affinity : The presence of halogen atoms enhances the binding affinity to molecular targets, modulating their activity. This property makes it a candidate for drug development targeting various diseases, including cancer and infections.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 µM to 100 µM .
  • Antitumor Potential : Preliminary studies suggest that the compound may exhibit antitumor activity by inducing apoptosis in cancer cells. Its mechanism involves disrupting microtubule dynamics, which is crucial for cell division .
  • Neuroprotective Effects : Due to its interaction with AChE, it may have implications in treating neurodegenerative diseases such as Alzheimer's by enhancing cholinergic transmission .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Identified the compound's cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum activity.
Investigated the inhibition of AChE and potential applications in neuropharmacology, suggesting a role in cognitive enhancement therapies.

Properties

CAS No.

88757-16-8

Molecular Formula

C11H6BrClN2O

Molecular Weight

297.53 g/mol

IUPAC Name

2-(7-bromo-5-chloroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6BrClN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2

InChI Key

WQFUHCILBBOKOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Br)OCC#N)N=C1

Origin of Product

United States

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